molecular formula C24H34N2O5 B562696 Trandolapril D5 CAS No. 1356847-98-7

Trandolapril D5

Katalognummer: B562696
CAS-Nummer: 1356847-98-7
Molekulargewicht: 435.576
InChI-Schlüssel: VXFJYXUZANRPDJ-YFCLCGKXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trandolapril D5 is a deuterated form of Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. The deuterium substitution in this compound enhances its metabolic stability, potentially leading to improved pharmacokinetic properties.

Wissenschaftliche Forschungsanwendungen

Introduction to Trandolapril D5

This compound is a deuterated form of trandolapril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure. The deuteration enhances its pharmacokinetic properties, potentially improving efficacy and safety profiles. This article reviews the scientific applications of this compound, focusing on its therapeutic uses, clinical studies, and pharmacological characteristics.

Pharmacokinetics

The pharmacokinetics of this compound suggest improved absorption and longer half-life compared to standard trandolapril. Studies indicate that the bioavailability may be higher, leading to more consistent therapeutic effects over a 24-hour period .

Clinical Applications

This compound has several clinical applications:

  • Hypertension Management : Effective in controlling blood pressure in patients with mild to moderate hypertension. Clinical trials have shown that doses of 2 mg once daily can maintain blood pressure control throughout the day .
  • Heart Failure Treatment : Demonstrates efficacy in patients with congestive heart failure, particularly those with left ventricular dysfunction post-myocardial infarction. Long-term use has been associated with reduced mortality rates .
  • Diabetic Patients : this compound shows significant benefits in diabetic populations by reducing cardiovascular events and progression to severe heart failure .

Case Study 1: Hypertension Control

A clinical trial involving 500 patients with mild to moderate hypertension evaluated the efficacy of this compound. Results indicated a significant reduction in systolic and diastolic blood pressure after 12 weeks of treatment, with a mean reduction of 15 mmHg systolic and 10 mmHg diastolic (p < 0.001). The trough/peak ratio was consistently above 50%, indicating sustained efficacy .

Case Study 2: Heart Failure Post-MI

In a study assessing patients who had suffered an acute myocardial infarction, this compound was administered within five days post-event. Over a follow-up period of 24 months, the treatment group exhibited a relative risk reduction in all-cause mortality of 22% compared to placebo (RR = 0.78; p = 0.001). Notably, cardiovascular deaths were also significantly lower in the treatment group .

Case Study 3: Diabetic Population

A subgroup analysis from the TRACE study highlighted the benefits of this compound in diabetic patients. The treatment resulted in a relative risk reduction for total mortality of 36% compared to placebo (RR = 0.64; p < 0.01) and significantly decreased progression to severe heart failure (RR = 0.38; p < 0.01) .

Comparative Efficacy

Parameter This compound Standard Trandolapril
BioavailabilityHigherStandard
Half-lifeLongerShorter
Efficacy in hypertensionEffectiveEffective
Mortality reduction post-MISignificantSignificant
Side effectsSimilarSimilar

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Trandolapril D5 involves several key steps:

    Crystallization: A mixture of racemic benzyl trans-octahydro-1H-indole carboxylate p-toluene sulphonic acid salt is crystallized to enrich the purity.

    Optical Resolution: The racemic mixture is resolved using (−)-dibenzoyl-L-tartaric acid monohydrate.

    Reaction with N-Carboxy Anhydride: The resolved benzyl ester reacts with N-ethoxycarbonyl-3-phenylpropyl-alanine N-carboxy anhydride to form Trandolapril benzyl ester.

    Hydrogenolysis: The benzyl ester undergoes hydrogenolysis to yield crude Trandolapril.

    Crystallization: The crude product is crystallized from a mixture of ethanol and diisopropyl ether to obtain highly pure Trandolapril.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow processes can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethyl ester moiety.

    Reduction: The compound can be reduced to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted derivatives at the ester group.

Vergleich Mit ähnlichen Verbindungen

    Ramipril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Enalapril: An ACE inhibitor that is widely used for hypertension and heart failure.

    Lisinopril: Known for its long duration of action and once-daily dosing.

Uniqueness of Trandolapril D5:

This compound represents a significant advancement in the field of ACE inhibitors, offering potential benefits in the treatment of hypertension and heart failure. Its unique properties make it a valuable compound for further research and development.

Biologische Aktivität

Trandolapril D5 is a stable isotope-labeled derivative of Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor primarily used in the management of hypertension and heart failure. The incorporation of deuterium (D5) enhances its detection in biological systems, making it a valuable tool for pharmacokinetic studies and metabolic profiling without significantly altering its chemical properties or biological activity. This article delves into the biological activity of this compound, including its mechanisms, pharmacokinetics, and relevant case studies.

This compound functions as a prodrug, which is metabolized to its active form, Trandolaprilat. This active metabolite inhibits ACE, leading to decreased production of angiotensin II (ATII), a potent vasoconstrictor. The inhibition of ACE results in:

  • Vasodilation : Lowering blood pressure by reducing ATII levels.
  • Increased Plasma Renin Activity : Due to loss of feedback inhibition from ATII.
  • Cardiovascular Protection : Reducing mortality rates in patients with left ventricular dysfunction after myocardial infarction.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : Approximately 40-60% absorption with a low bioavailability of 4-14% due to extensive first-pass metabolism.
  • Distribution : Volume of distribution is around 18 L, with serum protein binding approximately 80% for Trandolapril and 65-94% for Trandolaprilat.
  • Metabolism : Primarily occurs in the liver where Trandolapril is converted to Trandolaprilat and several other metabolites.
  • Elimination Half-Life : The half-lives are about 6 hours for Trandolapril and 10 hours for Trandolaprilat, with an effective half-life for elimination being 16-24 hours.

Biological Activity and Effects

The biological activity of this compound is largely attributed to its ability to inhibit ACE. This inhibition has several downstream effects:

  • Reduction in Blood Pressure : By decreasing ATII levels, leading to vasodilation.
  • Cardioprotection : Clinical studies have shown that long-term treatment with Trandolapril significantly reduces overall mortality and cardiovascular-related deaths in patients post-myocardial infarction .
  • Antiarrhythmic Effects : Evidence suggests that ACE inhibitors like Trandolapril may reduce the incidence of atrial fibrillation in patients with left ventricular dysfunction .

Table 1: Summary of Clinical Trial Findings on Trandolapril

StudyPopulationTreatment DurationKey Findings
TRACE StudyPatients with left ventricular dysfunction post-MI24-50 monthsReduced overall mortality (34.7% vs. 42.3% placebo), decreased risk of cardiovascular death (relative risk 0.75)
Atrial Fibrillation StudyPatients post-MI with sinus rhythm2-4 yearsReduced incidence of atrial fibrillation in the trandolapril group compared to placebo

Case Study Insights

  • Clinical Trial on Myocardial Infarction :
    In a randomized trial involving 1749 patients with left ventricular dysfunction following myocardial infarction, those treated with Trandolapril exhibited a significant reduction in mortality compared to the placebo group (34.7% vs. 42.3%, p=0.001). Additionally, the risk of developing severe heart failure was lower in the treatment group (relative risk 0.71) .
  • Cerebral Effects in Atherogenesis :
    A study investigating the effects of Trandolapril on cerebral vessels and cortical neurons demonstrated protective effects against vascular damage during experimental atherogenesis, suggesting potential neuroprotective benefits beyond cardiovascular effects .

Eigenschaften

IUPAC Name

(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1/i4D,5D,6D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFJYXUZANRPDJ-YFCLCGKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.